molecular formula C12H9F3N2O2 B167124 5-Methyl-1-(3-trifluoromethyl-phenyl)-1H-pyrazole-3-carboxylic acid CAS No. 126067-60-5

5-Methyl-1-(3-trifluoromethyl-phenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B167124
CAS No.: 126067-60-5
M. Wt: 270.21 g/mol
InChI Key: QMDOPJDETJJZEG-UHFFFAOYSA-N
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Description

5-Methyl-1-(3-trifluoromethyl-phenyl)-1H-pyrazole-3-carboxylic acid is a synthetic organic compound characterized by a pyrazole ring substituted with a methyl group at the 5-position and a trifluoromethyl-phenyl group at the 1-position

Scientific Research Applications

Chemistry

In chemistry, 5-Methyl-1-(3-trifluoromethyl-phenyl)-1H-pyrazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause respiratory irritation, skin irritation, and eye irritation. It may also be harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing face, hands, and any exposed skin thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1-(3-trifluoromethyl-phenyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound. For this compound, the starting materials might include 3-trifluoromethyl-benzaldehyde and ethyl acetoacetate.

    Substitution Reactions:

    Carboxylation: The carboxylic acid group is introduced via carboxylation of the pyrazole ring, often using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a methyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Oxidation of the methyl group can yield 5-carboxy-1-(3-trifluoromethyl-phenyl)-1H-pyrazole-3-carboxylic acid.

    Reduction: Reduction of the trifluoromethyl group can produce 5-methyl-1-(3-methyl-phenyl)-1H-pyrazole-3-carboxylic acid.

    Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic ring, such as nitro or halogen groups.

Mechanism of Action

The mechanism of action of 5-Methyl-1-(3-trifluoromethyl-phenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The pyrazole ring can interact with active sites through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-5-pyrazolone: Similar pyrazole structure but lacks the trifluoromethyl group.

    3-Trifluoromethyl-1-phenyl-1H-pyrazole-5-carboxylic acid: Similar structure but with different substitution patterns.

    5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid: Lacks the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 5-Methyl-1-(3-trifluoromethyl-phenyl)-1H-pyrazole-3-carboxylic acid distinguishes it from other similar compounds. This group imparts unique electronic properties, enhancing the compound’s stability and reactivity. Additionally, the trifluoromethyl group can improve the compound’s pharmacokinetic properties, making it a valuable scaffold in drug design.

Properties

IUPAC Name

5-methyl-1-[3-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-7-5-10(11(18)19)16-17(7)9-4-2-3-8(6-9)12(13,14)15/h2-6H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDOPJDETJJZEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40561201
Record name 5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126067-60-5
Record name 5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126067-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 126067-60-5
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